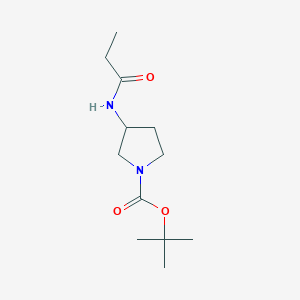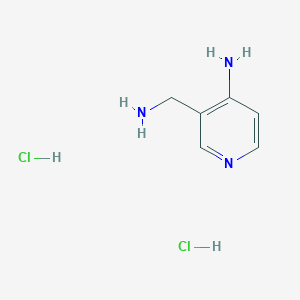
2-Iodopyrimidine-5-carbaldehyde
Übersicht
Beschreibung
2-Iodopyrimidine-5-carbaldehyde is a chemical compound with the CAS Number: 1461708-57-5 . It has a molecular weight of 234 and its IUPAC name is 2-iodopyrimidine-5-carbaldehyde . It is usually in powder form .
Molecular Structure Analysis
The InChI code for 2-Iodopyrimidine-5-carbaldehyde is1S/C5H3IN2O/c6-5-7-1-4 (3-9)2-8-5/h1-3H . This indicates that the molecule consists of 5 carbon atoms, 3 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 1 oxygen atom . Physical And Chemical Properties Analysis
2-Iodopyrimidine-5-carbaldehyde is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 234 .Wissenschaftliche Forschungsanwendungen
Chemistry and Synthetic Applications
Biological Activity and Drug Discovery
In the realm of drug discovery, the derivatives of 2-Iodopyrimidine-5-carbaldehyde have been explored for their biological activities. For instance, the discovery of novel 4-amino-6-arylaminopyrimidine-5-carbaldehyde oximes as dual inhibitors of EGFR and ErbB-2 protein tyrosine kinases by Xu et al. (2008) highlights the compound's potential in targeting cancer pathways Guozhang Xu, L. L. Searle, T. V. Hughes, A. K. Beck, P. Connolly, M. Abad, M. Neeper, G. Struble, B. Springer, S. Emanuel, R. H. Gruninger, N. Pandey, M. Adams, Sandra J Moreno-Mazza, Angel R. Fuentes-Pesquera, S. Middleton, L. Greenberger, 2008. This research underscores the role of 2-Iodopyrimidine-5-carbaldehyde in the development of targeted therapies.
Material Science and Advanced Synthesis
Moreover, 2-Iodopyrimidine-5-carbaldehyde's applications extend into materials science, where its derivatives are used to engineer complex molecular structures. For example, Maes et al. (2005) utilized a derivative for the synthesis of expanded porphyrins, which are of interest due to their unique photophysical properties and potential applications in photodynamic therapy and as molecular sensors W. Maes, J. Vanderhaeghen, W. Dehaen, 2005.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-iodopyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN2O/c6-5-7-1-4(3-9)2-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKACNIPNNUNEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodopyrimidine-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,7-Dioxa-10-azaspiro[5.6]dodecane](/img/structure/B1378745.png)


![{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine](/img/structure/B1378748.png)

![benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate](/img/structure/B1378752.png)







